2-Benzyl-1-chloro-2-azaadamantane

Description

Historical Trajectory and Foundational Studies of Adamantane (B196018) and Its Nitrogenous Analogues

The concept of adamantane (C₁₀H₁₆) was first proposed in 1924 by H. Decker, who named it "decaterpene". wikipedia.org However, it was not until 1933 that adamantane was first isolated from petroleum by Czech chemists S. Landa, V. Machacek, and M. Mzourek. wikipedia.org The first successful laboratory synthesis was achieved by Vladimir Prelog in 1941, although the process was impractical with a very low yield. wikipedia.org A significant breakthrough came in 1957 when Paul von Ragué Schleyer developed a method for synthesizing adamantane through the Lewis-acid induced rearrangement of tetrahydrodicyclopentadiene, which made adamantane widely available for research. nih.gov This discovery marked the beginning of a new era in the chemistry of polyhedral organic compounds. wikipedia.orgnih.gov

The study of nitrogenous analogs of adamantane, known as azaadamantanes, followed the development of adamantane chemistry. These compounds, where one or more carbon atoms in the adamantane cage are replaced by nitrogen atoms, have been known since the mid-20th century. nih.gov The introduction of nitrogen atoms into the rigid adamantane framework significantly alters its chemical and physical properties, such as reducing lipophilicity and increasing water solubility, which has profound implications for their biological interactions and bioavailability. nih.govnih.gov The last two decades have seen a surge in research focused on the reactivity and biological activity of azaadamantane derivatives, indicating their growing importance. nih.govnih.gov

Structural Characteristics and Topological Features of Azaadamantane Frameworks

Adamantane is the simplest diamondoid, possessing a rigid, strain-free, tricyclic cage structure where the carbon atom arrangement is superimposable on a diamond lattice. wikipedia.orgnih.gov Azaadamantanes retain this fundamental cage-like topology but incorporate one or more nitrogen atoms. The 2-azaadamantane (B3153908) scaffold, for instance, consists of a tricyclic system that can be described as a fusion of three cyclohexane (B81311) rings, with one bridgehead or non-bridgehead carbon replaced by a nitrogen atom. nih.govulb.ac.be

The defining features of the azaadamantane framework are its bulkiness and rigidity. This rigidity can induce unusual structural characteristics in its derivatives, such as elongated bonds and deviations from planarity in attached functional groups due to steric strain. nih.govulb.ac.be For example, studies on crowded amides of 2-azaadamantane have revealed significant out-of-plane deviations of the amide bond. nih.gov The substitution of a carbon atom with a nitrogen atom introduces a lone pair of electrons, which can act as a hydrogen bond acceptor and a site for protonation or alkylation, adding to the chemical versatility of the scaffold.

The geometry of the azaadamantane cage has been studied using methods like single-crystal X-ray diffraction. Key geometric parameters for the parent 1-azaadamantane (B8791487) highlight the specific bond lengths and angles that define its structure.

Table 1: Key Geometric Parameters of 1-Azaadamantane

| Parameter | Value |

|---|---|

| C-N Bond Length | 1.475 Å |

| C-C Bond Length | 1.468 Å |

| C2-N1-C8 Bond Angle | 108.5° |

| C2-N1-C9 Bond Angle | 108.5° |

Data derived from theoretical calculations and X-ray diffraction studies of 1-azaadamantane derivatives. researchgate.net

The topology of azaadamantanes is a key factor in their unique properties, which has led to their application in designing molecular capsules, host-guest chemistry, and nanodevices. researchgate.net

Classification and Nomenclature of Monocyclic and Polycyclic Azaadamantane Derivatives

Azaadamantanes are classified based on the number of nitrogen atoms incorporated into the adamantane core. This classification includes:

Monoazaadamantanes: Containing a single nitrogen atom.

Diazaadamantanes: Containing two nitrogen atoms.

Triazaadamantanes: Containing three nitrogen atoms. nih.govnih.gov

Polyazaadamantanes: Containing more than three nitrogen atoms.

The position of the nitrogen atom(s) is specified by the numbering of the adamantane skeleton. For example, 1-azaadamantane has a nitrogen atom at a bridgehead position, while 2-azaadamantane has a nitrogen atom at a non-bridgehead position. The systematic IUPAC name for adamantane is tricyclo[3.3.1.1³⁷]decane. wikipedia.org Consequently, aza-derivatives are named systematically as aza-tricyclo[3.3.1.1³⁷]decanes. For instance, 1-azaadamantane is 1-aza-tricyclo[3.3.1.1³⁷]decane. researchgate.net

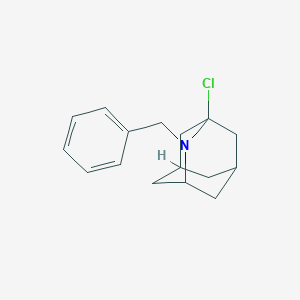

The compound of interest, 2-Benzyl-1-chloro-2-azaadamantane , is a derivative of 2-azaadamantane. Its nomenclature indicates:

A 2-azaadamantane core structure.

A benzyl (B1604629) group (C₆H₅CH₂-) attached to the nitrogen atom at position 2.

A chlorine atom attached to the carbon atom at position 1.

Overview of Research Motivations for Substituted 2-Azaadamantane Systems

The interest in substituted 2-azaadamantane systems, including this compound, is driven by their potential applications, primarily in medicinal chemistry. The adamantane moiety itself is often referred to as a "lipophilic bullet" and is incorporated into drug molecules to enhance their lipophilicity and stability, thereby improving their pharmacokinetic properties. nih.govresearchgate.net

Research into azaadamantane derivatives has revealed a wide range of biological activities, including antiviral, anticancer, and neuroprotective effects. nih.govsmolecule.com The rigid azaadamantane framework serves as a three-dimensional scaffold to which various functional groups can be attached in a well-defined spatial orientation. This allows for the precise design of molecules that can interact with specific biological receptors or enzyme active sites. nih.gov

For This compound , the specific substituents provide avenues for further chemical modification. The chlorine atom at the bridgehead position can potentially be replaced through nucleophilic substitution reactions, allowing for the synthesis of a diverse library of new derivatives. smolecule.com The benzyl group on the nitrogen atom also influences the compound's steric and electronic properties. The motivation for synthesizing and studying such compounds lies in exploring their chemical reactivity and screening them for potential biological activities, contributing to the development of new therapeutic agents. smolecule.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-1-chloro-2-azatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN/c17-16-9-13-6-14(10-16)8-15(7-13)18(16)11-12-4-2-1-3-5-12/h1-5,13-15H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUUOTDYFLJFNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(N3CC4=CC=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Conformational Analysis of 2 Benzyl 1 Chloro 2 Azaadamantane

Spectroscopic Techniques for Molecular Structure Elucidation

A combination of modern spectroscopic techniques is indispensable for the unambiguous determination of the molecular architecture of complex organic molecules like 2-Benzyl-1-chloro-2-azaadamantane.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Azaadamantane Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of azaadamantane derivatives. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the determination of connectivity and spatial relationships.

In the context of 2-azaadamantane (B3153908) systems, the chemical shifts and coupling constants of the protons and carbons in the cage structure are highly sensitive to their stereochemical orientation. acs.org The introduction of a benzyl (B1604629) group at the N2 position and a chlorine atom at the C1 bridgehead position in this compound would be expected to induce significant changes in the NMR spectra compared to the unsubstituted parent compound.

For instance, ¹H NMR spectra of azaadamantanes typically show distinct signals for axial and equatorial protons due to the rigid chair-like conformations of the six-membered rings within the cage. nih.gov The benzyl group's aromatic protons would appear in the downfield region of the spectrum, while the benzylic protons would likely exhibit a characteristic splitting pattern due to coupling with adjacent protons on the azaadamantane core.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Azaadamantane Derivatives

| Nucleus | Chemical Shift (ppm) Range | Notes |

| ¹H | 1.5 - 4.5 | Cage protons, with bridgehead and α-protons typically downfield. |

| ¹H | 7.2 - 7.5 | Aromatic protons of the benzyl group. |

| ¹³C | 25 - 75 | Adamantane (B196018) cage carbons. |

| ¹³C | 127 - 138 | Aromatic carbons of the benzyl group. |

Note: The exact chemical shifts for this compound would require experimental measurement.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state. spectroscopyonline.comwiley-vch.de These two methods are often complementary, as some vibrational modes may be strong in IR and weak in Raman, and vice versa. spectroscopyonline.com

For this compound, the IR and Raman spectra would be expected to display characteristic bands corresponding to the various structural components:

C-H vibrations: Stretching and bending vibrations of the adamantane cage and the benzyl group's aromatic and methylene (B1212753) C-H bonds would be prominent. naturalspublishing.com Aromatic C-H stretching typically appears in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretching occurs at slightly lower wavenumbers. naturalspublishing.com

C-N vibrations: The stretching vibration of the C-N bond within the azaadamantane framework would be observable.

C-Cl vibrations: The C-Cl stretching frequency is typically found in the 800-600 cm⁻¹ region and would confirm the presence of the chloro substituent.

Aromatic ring vibrations: The benzene (B151609) ring of the benzyl group will exhibit characteristic in-plane and out-of-plane bending vibrations.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical vibrational frequencies, which can then be compared with experimental data to aid in the assignment of spectral bands. globalresearchonline.net

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-N | Stretching | 1250 - 1020 |

| C-Cl | Stretching | 800 - 600 |

X-ray Crystallography for Precise Geometrical Parameters and Absolute Configuration

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound, providing accurate bond lengths, bond angles, and torsional angles. researchgate.net For a molecule like this compound, a single-crystal X-ray diffraction study would yield an unambiguous depiction of its solid-state conformation and absolute configuration, if chiral. nih.gov

This technique would allow for the direct visualization of the azaadamantane cage, the orientation of the benzyl and chloro substituents, and any intermolecular interactions in the crystal lattice. researchgate.net The resulting crystallographic data would provide the most accurate geometrical parameters, serving as a benchmark for computational models and for understanding the steric and electronic effects of the substituents on the cage structure.

Conformational Dynamics and Flexibility of the 2-Azaadamantane Ring System

While often described as rigid, the 2-azaadamantane ring system does possess a degree of conformational flexibility that can be influenced by its substitution pattern.

Analysis of Ring Strain and Torsional Angles in the Tricyclic Structure

The adamantane cage is composed of three fused cyclohexane (B81311) rings in chair conformations, resulting in a relatively strain-free structure. The introduction of a nitrogen atom at the 2-position to form the 2-azaadamantane core introduces some changes to the local geometry and strain. Analysis of the torsional angles within the tricyclic structure provides a quantitative measure of the ring's conformation. youtube.com Deviations from ideal staggered conformations (60° dihedral angle) indicate the presence of torsional strain. youtube.com Computational modeling can be employed to calculate the strain energy of the cage and to analyze the individual contributions of bond angle strain and torsional strain.

Impact of 1-Chloro and 2-Benzyl Substituents on Cage Conformation

The presence of substituents at the C1 and N2 positions of the 2-azaadamantane skeleton can have a notable impact on the conformation of the cage. The bulky benzyl group attached to the nitrogen atom can influence the puckering of the adjacent six-membered rings. researchgate.net Steric interactions between the benzyl group and the protons on the adamantane framework may lead to slight distortions of the cage to minimize these unfavorable interactions.

The electronegative chlorine atom at the C1 bridgehead position will primarily exert an electronic effect, but its size could also contribute to minor conformational adjustments. chemrxiv.org The interplay of these steric and electronic effects from both the 1-chloro and 2-benzyl substituents will ultimately determine the preferred conformation of this compound in both the solid state and in solution. Detailed conformational analysis, often aided by computational methods, is necessary to fully understand these substituent-induced perturbations to the azaadamantane cage. researchgate.net

Nitrogen Inversion Dynamics and Stereochemical Stability

A key dynamic process in this compound is pyramidal inversion at the nitrogen atom. wikipedia.org In this process, the nitrogen atom and its substituents oscillate through a planar transition state, leading to an inversion of the lone pair of electrons. wikipedia.org The rate of this inversion is determined by the energy barrier between the two pyramidal enantiomeric forms. wikipedia.org

The stereochemical stability of this compound is directly linked to the energy barrier of nitrogen inversion. A high inversion barrier would allow for the potential isolation of stable nitrogen-centered enantiomers at room temperature, while a low barrier results in rapid racemization. wikipedia.org The rigid, strained cage structure of the azaadamantane framework significantly influences this barrier.

Several factors affect the nitrogen inversion barrier in cyclic and bicyclic amines:

Ring Strain: The incorporation of the nitrogen atom into a rigid bicyclic system, as in the azaadamantane core, generally increases the energy barrier to inversion compared to acyclic amines. wikipedia.org The transition state for inversion requires a planar geometry around the nitrogen, which can introduce significant angle strain into the rigid cage structure.

Steric Effects: The bulky benzyl group attached to the nitrogen atom can influence the inversion barrier. Steric hindrance in the planar transition state can either increase or decrease the barrier depending on the specific interactions.

Electronic Effects: The electronegativity of substituents on the nitrogen and adjacent carbons can also play a role. However, in the case of this compound, the primary influences are expected to be structural.

Table 1: Factors Influencing Nitrogen Inversion Barrier

| Factor | Influence on Inversion Barrier | Rationale |

| Azaadamantane Core | Increase | The rigid cage structure resists the planar geometry of the transition state, increasing angle strain. wikipedia.org |

| Benzyl Substituent | Variable | Steric bulk can destabilize the planar transition state, increasing the barrier. However, it can also destabilize the pyramidal ground state, potentially lowering the barrier. |

| Solvent Polarity | Minor | The polarity of the solvent can have a small effect on the inversion barrier, but this is generally a secondary factor compared to structural constraints. |

Chirality and Enantiomer Characterization in Substituted Azaadamantanes

The introduction of substituents onto the azaadamantane skeleton can lead to the formation of chiral molecules, which can exist as non-superimposable mirror images known as enantiomers.

Origin of Chirality in this compound

The chirality of this compound arises from the specific substitution pattern on its rigid, symmetric adamantane-like core. The adamantane cage itself is achiral. However, the introduction of a benzyl group at the nitrogen atom (position 2) and a chlorine atom at the bridgehead carbon (position 1) breaks the inherent symmetry of the parent 2-azaadamantane molecule.

The carbon atom at position 1 becomes a stereocenter as it is bonded to four different groups: the chlorine atom, the nitrogen atom of the cage, and two different carbon pathways within the adamantane framework. This creates a molecule that is not superimposable on its mirror image, thus rendering it chiral. The rigid nature of the adamantane cage prevents conformational changes that could lead to interconversion of the enantiomers, making the chirality a stable feature of the molecule.

Enantiomeric Resolution Techniques for Chiral Azaadamantanes

Since this compound is a chiral amine, a racemic mixture (a 50:50 mixture of both enantiomers) would be produced in a typical non-enantioselective synthesis. The separation of these enantiomers, a process known as chiral resolution, is crucial for studying their individual biological activities and chiroptical properties. libretexts.orglibretexts.org Several techniques are commonly employed for the resolution of chiral amines.

Diastereomeric Salt Formation: This is a classical and widely used method for resolving chiral bases like this compound. libretexts.orglibretexts.orgwikipedia.org The racemic amine is reacted with an enantiomerically pure chiral acid (a resolving agent) to form a pair of diastereomeric salts. libretexts.org Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the amine can be recovered by treatment with a base. libretexts.org

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Rationale for Use |

| (+)-Tartaric acid | Chiral Acid | Readily available and forms diastereomeric salts with chiral amines that often have different solubilities. libretexts.orglibretexts.org |

| (-)-Mandelic acid | Chiral Acid | Another common resolving agent for chiral bases, offering an alternative for crystallization. libretexts.org |

| (+)-Camphor-10-sulfonic acid | Chiral Acid | A strong chiral acid that can be effective when other resolving agents fail to produce well-defined crystalline salts. libretexts.org |

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. csfarmacie.czchiralpedia.com The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus separation. csfarmacie.cz Various types of CSPs are available, based on polysaccharides, proteins, or synthetic chiral polymers, and the choice of column and mobile phase is critical for achieving successful resolution. csfarmacie.cznih.gov This method can be used for both analytical quantification of enantiomeric purity and for preparative isolation of the individual enantiomers. pensoft.netresearchgate.net

Mechanistic Studies of Reactivity in 2 Benzyl 1 Chloro 2 Azaadamantane Systems

Reactivity Profiles of the Tertiary Amine Functionality

The nitrogen atom at the 2-position is a tertiary amine, characterized by the presence of a lone pair of electrons. However, its reactivity is sterically hindered by the rigid adamantane (B196018) framework. Despite this, the nitrogen center can participate in several characteristic reactions of tertiary amines.

The nucleophilic lone pair on the nitrogen atom allows it to react with electrophiles, such as alkylating agents, in quaternization reactions. This process involves the formation of a new carbon-nitrogen bond, resulting in a positively charged quaternary ammonium (B1175870) salt. In the context of the 2-azaadamantane (B3153908) system, this reaction leads to the formation of quaternary 2-azoniaadamantane salts.

The reaction of a tertiary amine with an alkyl halide, like benzyl (B1604629) chloride, is a classic example of quaternization. researchgate.netlibretexts.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where the amine's lone pair attacks the electrophilic carbon of the alkylating agent, displacing the halide leaving group. libretexts.org For 2-benzyl-1-chloro-2-azaadamantane, further alkylation would require a suitable alkylating agent, for instance, methyl iodide, to form the corresponding 2-benzyl-2-methyl-1-chloro-2-azoniaadamantane iodide.

Even though 3º-amines can be alkylated to form quaternary (4º) ammonium salts, the reaction can be competitive if the product amine can react further with the alkylating agent. libretexts.orglibretexts.org

Table 1: General Quaternization Reaction of Tertiary Amines

| Reactant 1 | Reactant 2 | Solvent | Product Type |

|---|---|---|---|

| Tertiary Amine (R₃N) | Alkyl Halide (R'-X) | Polar Aprotic (e.g., Acetone, DMF) | Quaternary Ammonium Salt (R₃R'N⁺X⁻) |

| N,N-dimethylalkylamine | Benzyl Chloride | Butanone | N-benzyl-N,N-dimethylalkylammonium chloride |

This table illustrates the general reaction for forming quaternary ammonium salts, analogous to the quaternization of the azaadamantane nitrogen.

The nitrogen atom in the 2-azaadamantane framework can undergo oxidation. A notable transformation is the formation of stable nitroxyl (B88944) radicals, such as the well-studied 2-azaadamantane N-oxyl (AZADO). AZADO and its derivatives are highly efficient catalysts for the oxidation of alcohols, exhibiting superior reactivity compared to other nitroxyl radicals like TEMPO, particularly for sterically hindered substrates. organic-chemistry.orgacs.org

The catalytic cycle involves the oxidation of the nitroxyl radical (a neutral radical species) to a highly electrophilic oxoammonium ion. acs.org This ion is the active oxidizing species that abstracts a hydride from an alcohol, converting it to a carbonyl compound (an aldehyde or ketone) while being reduced back to a hydroxylamine (B1172632). The hydroxylamine is then re-oxidized to the nitroxyl radical to continue the catalytic cycle. The enhanced reactivity of AZADO compared to TEMPO is attributed to reduced steric hindrance around the nitroxyl group. acs.org

Table 2: Comparison of Nitroxyl Radical Oxidation Catalysts

| Catalyst | Key Feature | Advantage | Typical Application |

|---|---|---|---|

| AZADO | Less hindered nitroxyl radical | High catalytic proficiency for hindered alcohols | Oxidation of primary and secondary alcohols |

| TEMPO | Sterically hindered nitroxyl radical | Well-known, industrially applied | Primarily for oxidation of primary alcohols |

This table highlights the superior catalytic activity of the AZADO system, which is derived from the 2-azaadamantane core.

Chemical Behavior of the 1-Chloro Bridgehead Substituent

The chlorine atom is situated at a bridgehead carbon of the adamantane cage. This position is exceptionally unreactive in nucleophilic substitution and elimination reactions due to the rigid, strained nature of the polycyclic system.

Bridgehead halides like 1-chloro-2-azaadamantane are famously inert to standard nucleophilic substitution reactions (both SN1 and SN2 mechanisms). quora.comyale.edu

SN2 Inactivity: The SN2 mechanism requires a nucleophile to attack the carbon atom from the side opposite to the leaving group (backside attack). In the adamantane cage, the molecular framework completely shields the backside of the bridgehead carbon, making such an attack sterically impossible. quora.comyale.edu

SN1 Inactivity: The SN1 mechanism proceeds through a carbocation intermediate. Carbocations prefer a trigonal planar geometry. The formation of a planar carbocation at the bridgehead of the adamantane system would introduce an enormous amount of angle strain, making it energetically prohibitive. quora.com This principle is often referred to as Bredt's Rule, which states that a double bond cannot be formed at a bridgehead position in a small bicyclic system because it would require a planar configuration at that carbon. While not a double bond, the sp²-hybridized carbocation faces the same geometric constraint.

Classic studies by Bartlett and Knox demonstrated the chemical inertness of similar bridgehead halides, which were unable to undergo substitution even under forcing conditions. yale.edu

Elimination reactions, which typically compete with substitution, are also strongly disfavored for 1-chloro-2-azaadamantane.

E2 Mechanism: The bimolecular (E2) elimination mechanism requires a specific geometric arrangement where a proton on a carbon adjacent (beta) to the leaving group is anti-periplanar to that leaving group. crunchchemistry.co.uk The rigid structure of the adamantane cage prevents the C-H and C-Cl bonds from achieving this necessary alignment, thus inhibiting the E2 pathway.

E1 Mechanism: The unimolecular (E1) elimination mechanism shares its first step with the SN1 reaction—the formation of a carbocation intermediate. libretexts.org As discussed, the high instability of the bridgehead carbocation makes this initial step extremely unfavorable, effectively blocking the E1 pathway. quora.commsu.edu

Due to these mechanistic barriers, the 1-chloro substituent is highly resistant to both substitution and elimination, rendering this part of the molecule largely inert under normal reaction conditions.

Reactivity of the Benzyl Moiety and its Influence on the Azaadamantane Core

The enhanced reactivity of the benzylic position is due to the stability of the intermediates formed. Benzylic radicals, cations, and anions are all stabilized by resonance with the adjacent aromatic ring. wikipedia.org A key indicator of this is the relatively low bond dissociation energy of benzylic C-H bonds, making them susceptible to abstraction. wikipedia.org

A significant reaction involving the benzyl group in this context is its removal, known as debenzylation. This is a common strategy in organic synthesis where the benzyl group is used as a protecting group for amines. organic-chemistry.org The most common method for cleaving an N-benzyl bond is through catalytic hydrogenolysis. organic-chemistry.orgnih.gov

In this reaction, this compound would be treated with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon). The reaction cleaves the nitrogen-benzyl bond, yielding toluene (B28343) and the deprotected secondary amine, 1-chloro-2-azaadamantane. This transformation directly modifies the azaadamantane core, converting the tertiary amine to a secondary amine, which opens up different avenues for subsequent functionalization, such as acylation. libretexts.org

Table 3: Characteristic Reactions of the Benzyl Group

| Reaction Type | Reagents | Product of Reaction at Benzyl Group | Effect on Azaadamantane Core |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Toluene | Cleavage of N-benzyl bond, formation of 1-chloro-2-azaadamantane (a secondary amine) |

| Oxidation | KMnO₄, HNO₃ | Benzoic Acid | Cleavage of N-benzyl bond and formation of a formamide (B127407) derivative (after several steps) |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), light | α-Bromotoluene derivative | Functionalization of the benzyl group itself, core remains intact |

This table summarizes key reactions involving the benzyl substituent and the resulting impact on the core azaadamantane structure.

Transformations of the Aromatic Ring (e.g., Electrophilic Aromatic Substitution)

The benzyl group in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, a cornerstone of aromatic chemistry. pharmdguru.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. chemistry.coach The 2-azaadamantyl moiety, connected through a methylene (B1212753) bridge, acts as a deactivating group due to its electron-withdrawing inductive effect. This deactivation slows down the rate of electrophilic substitution compared to unsubstituted benzene (B151609).

The directing effect of the 2-azaadamantylmethyl substituent is primarily ortho,para-directing. This is because the carbocation intermediate formed during the electrophilic attack at the ortho and para positions can be stabilized by resonance involving the electrons of the aromatic ring. chemistrysteps.com However, the steric bulk of the cage-like azaadamantane structure can hinder the approach of the electrophile to the ortho positions, potentially favoring the para-substituted product.

Common electrophilic aromatic substitution reactions that could be applied to this system include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO2).

Halogenation: Employing a halogen (e.g., Br2) with a Lewis acid catalyst (e.g., FeBr3) to introduce a halogen atom. youtube.com

Friedel-Crafts Alkylation and Acylation: Reacting with an alkyl or acyl halide in the presence of a Lewis acid to introduce an alkyl or acyl group, respectively. pharmdguru.com

The specific conditions for these reactions would need to be carefully optimized to account for the deactivating nature of the substituent and to control the regioselectivity.

Modifications and Cleavage of the Benzylic Linkage

The benzylic C-N bond in this compound is a key site for chemical modification and cleavage. The stability of this bond is influenced by the resonance stabilization of potential benzylic intermediates (radicals, cations, or anions). chemistry.coachchemistrysteps.com

Several strategies can be employed to cleave the benzylic linkage:

Catalytic Hydrogenolysis: This is a common and effective method for the debenzylation of amines. researchgate.netnih.gov The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. nih.govresearchgate.net The process involves the cleavage of the C-N bond and the saturation of the benzyl group to toluene. The addition of an acid can sometimes facilitate this reaction by reducing catalyst poisoning by the amine product. nih.gov

Photochemical Cleavage: Certain photolabile protecting groups can be cleaved using light. While the simple benzyl group is not typically considered photolabile, derivatives with specific chromophores can be designed for photochemical C-N bond cleavage. acs.orgnih.gov For instance, the introduction of a nitro group on the benzene ring can render the benzylic linkage susceptible to photolytic cleavage.

Electrochemical Cleavage: Electrochemical methods offer a green and selective approach to cleave C-N bonds. researchgate.netdntb.gov.ua By controlling the electrode potential, it is possible to achieve oxidative cleavage of the benzyl C-N bond, often without the need for external catalysts or harsh reagents. researchgate.netdntb.gov.ua

Oxidative Cleavage: Strong oxidizing agents can also cleave the benzylic C-N bond, though this method may lack selectivity and could lead to over-oxidation of the azaadamantane core.

The choice of method for modifying or cleaving the benzylic linkage would depend on the desired outcome and the compatibility with other functional groups in the molecule.

Reaction Kinetics and Thermodynamic Considerations for 2-Azaadamantane Transformations

Kinetic studies on the aerobic oxidation of alcohols catalyzed by various AZADO derivatives have shown that the substitution pattern on the azaadamantane core significantly impacts the reaction rate. The table below presents the pseudo-first-order rate constants (k) for the oxidation of l-menthol (B7771125) using different AZADO catalysts.

| Catalyst | Substituent at C1 | Rate Constant (k) [s⁻¹] |

| AZADO | H | 1.0 x 10⁻⁴ |

| 1-Me-AZADO | CH₃ | 1.5 x 10⁻⁴ |

| 1-Et-AZADO | C₂H₅ | 1.3 x 10⁻⁴ |

| 1-Ph-AZADO | C₆H₅ | 0.8 x 10⁻⁴ |

This data is for the oxidation of l-menthol catalyzed by AZADO derivatives and is presented here as a model for the reactivity of the 2-azaadamantane core. The rate constants are illustrative and would differ for the title compound.

The data suggest that both electronic and steric factors play a role. The introduction of a methyl group at the 1-position (1-Me-AZADO) increases the reaction rate compared to the unsubstituted AZADO, possibly due to an electron-donating effect that enhances the reactivity of the nitroxyl radical. However, a larger phenyl group (1-Ph-AZADO) leads to a decrease in the rate constant, likely due to steric hindrance.

Thermodynamically, the stability of intermediates and transition states is a crucial factor. For reactions involving the benzylic linkage, the resonance stabilization of a benzylic carbocation, radical, or carbanion can significantly lower the activation energy of the reaction. libretexts.org For instance, in an SN1-type reaction at the benzylic carbon, the formation of the resonance-stabilized benzylic carbocation would be the rate-determining step.

Theoretical and Computational Investigations of 2 Benzyl 1 Chloro 2 Azaadamantane

Quantum Chemical Approaches for Molecular Structure and Electronic Properties

Quantum chemical methods are essential for elucidating the electronic structure and related properties of molecules. For substituted azaadamantanes, these approaches can predict stable geometries, reaction energetics, and the distribution of electrons, which governs reactivity.

Density Functional Theory (DFT) has become a primary tool for computational investigations of adamantane (B196018) derivatives due to its balance of accuracy and computational cost. nih.gov Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are used to perform geometry optimizations to find the lowest energy structure of the molecule. nih.govnih.gov During optimization, the bond lengths, bond angles, and dihedral angles are adjusted until a stable conformation on the potential energy surface is located.

For the 2-benzyl-1-chloro-2-azaadamantane molecule, DFT calculations would establish the precise orientation of the benzyl (B1604629) and chloro substituents relative to the rigid azaadamantane cage. The calculations would quantify the lengths of key bonds, such as the C1-Cl bond and the N2-C(benzyl) bond, and the angles within the cage, which can be subtly distorted by bulky substituents.

While specific data for this compound is not prominently available in published literature, studies on related compounds like 4-chloro-2-azaadamantane N-oxyl and other derivatives provide a strong precedent. researchgate.net For instance, DFT calculations on various 2-azaadamantane (B3153908) N-oxyl derivatives have been used to determine their structural and electronic parameters. nih.gov These studies show how substituents influence the geometry of the cage.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Substituted Azaadamantane Scaffold This table presents representative data based on published calculations for related azaadamantane derivatives to illustrate typical computational outputs. The values are not specific to this compound.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

| Bond Length (Å) | N2 | C(benzyl) | - | - | ~1.47 |

| C1 | Cl | - | - | ~1.78 | |

| C1 | N2 | - | - | ~1.49 | |

| **Bond Angle (°) ** | C1 | N2 | C3 | - | ~108.5 |

| Cl | C1 | N2 | - | ~109.2 | |

| Dihedral Angle (°) | Cl | C1 | N2 | C(benzyl) | Varies |

Ab initio methods, which are based on first principles without empirical parameters, provide a high-accuracy description of the electronic structure. youtube.com While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used for smaller systems or to benchmark DFT results. These calculations yield detailed information about the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's electronic stability and reactivity. For this compound, the HOMO would likely be localized on the electron-rich benzyl group and the nitrogen atom, while the LUMO may be associated with the antibonding orbitals of the C-Cl or C-N bonds. This distribution is crucial for understanding the molecule's behavior in chemical reactions.

The introduction of benzyl and chloro substituents significantly alters the electronic landscape of the azaadamantane core. Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution and orbital interactions. nih.gov It provides a picture of the localized bonds and lone pairs and quantifies the charge on each atom.

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in a Substituted Azaadamantane This table provides representative atomic charges based on typical computational results for similar structures. The values are for illustrative purposes and are not experimentally derived for this compound.

| Atom | Representative Charge (a.u.) |

| Cl (at C1) | -0.15 to -0.25 |

| N (at position 2) | -0.40 to -0.55 |

| C1 (bonded to Cl) | +0.10 to +0.20 |

| C(benzyl methylene) | -0.20 to -0.30 |

Computational Studies on Conformational Landscapes and Dynamics

While the adamantane cage is rigid, substituents can possess conformational freedom. Computational dynamics and conformational analysis help to map the accessible shapes of the molecule and the energy barriers between them.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net For a molecule like this compound, MD simulations can explore the conformational space of the flexible benzyl group. bohrium.com By simulating the molecule's behavior over nanoseconds, researchers can identify the most stable rotamers of the benzyl group and understand how its orientation is influenced by interactions with the adamantane cage. ufms.br

MD simulations provide a dynamic picture of the molecule, revealing fluctuations in bond lengths, angles, and dihedral angles around their equilibrium values. This is particularly useful for understanding how the molecule might interact with a biological target, as its flexibility can be crucial for binding.

The adamantane framework consists of three fused cyclohexane (B81311) rings in the rigid chair conformation. This fixed geometry creates specific and predictable intramolecular interactions. youtube.com The placement of substituents in axial-like or equatorial-like positions on this framework governs their steric environment. libretexts.org

In this compound, the chlorine atom is at a bridgehead position. The benzyl group is attached to the nitrogen atom, which is part of two six-membered rings. The orientation of the benzyl group will be governed by steric hindrance. It will likely adopt a conformation that minimizes steric clash with the hydrogen atoms on the adamantane cage, particularly the axial-like hydrogens that are in a 1,3-diaxial relationship with the substituents at the nitrogen. These non-bonded steric repulsions, known as 1,3-diaxial interactions in cyclohexanes, play a significant role in determining the most stable conformation. youtube.com Understanding these intramolecular forces is key to predicting the molecule's three-dimensional shape and its subsequent reactivity and biological activity.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, aiding in their structural confirmation and characterization. Density Functional Theory (DFT) is a particularly effective method for calculating NMR and IR spectra with a high degree of accuracy. researchgate.netaps.org

Computational NMR and IR Spectroscopy for Structural Assignment

For a novel or uncharacterized compound like this compound, computational spectroscopy is invaluable. By employing DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), it is possible to predict the ¹H and ¹³C NMR chemical shifts and the vibrational frequencies of its infrared spectrum. nih.govruc.dk

The predicted NMR chemical shifts are instrumental in assigning specific signals to the individual protons and carbon atoms within the molecule's complex three-dimensional structure. The benzyl group introduces a distinct set of aromatic and benzylic proton and carbon signals, while the azaadamantane cage gives rise to a series of signals corresponding to its bridgehead and methylene (B1212753) carbons and protons. The presence of the electron-withdrawing chlorine atom at a bridgehead position is expected to significantly influence the chemical shifts of nearby nuclei.

Similarly, computational IR spectroscopy can predict the vibrational modes of the molecule. Key predicted vibrational frequencies would include C-H stretching from the adamantane cage and the benzyl group, C-N stretching of the aza-bridge, C-Cl stretching, and the characteristic aromatic C=C stretching and bending modes of the benzyl ring. These predicted spectra can be compared with experimental data to confirm the molecular structure.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| Adamantane C1 (C-Cl) | 70-75 | - |

| Adamantane CH (Bridgehead) | 35-45 | 2.2-2.8 |

| Adamantane CH₂ | 25-35 | 1.8-2.5 |

| Adamantane C-N | 55-65 | 2.8-3.5 |

| Benzylic CH₂ | 50-60 | 4.0-4.5 |

| Aromatic C (ipso) | 135-140 | - |

| Aromatic CH (ortho, meta) | 128-130 | 7.2-7.4 |

| Aromatic CH (para) | 127-129 | 7.1-7.3 |

Note: These are estimated values based on computational studies of similar structures and are subject to variation based on the specific computational method and solvent model used.

Table 2: Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3030-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=C Aromatic Stretch | 1450-1600 |

| C-N Stretch | 1100-1250 |

| C-Cl Stretch | 650-800 |

Note: These are generalized predictions. The actual spectrum would show a more complex pattern of absorptions.

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry is a powerful tool for investigating the intricate details of reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to probe experimentally.

Transition State Analysis and Reaction Pathway Mapping

The synthesis of azaadamantanes can proceed through various routes, often involving intramolecular cyclization reactions. nih.gov For the formation of the 2-azaadamantane core of the target molecule, a potential pathway could involve the cyclization of a functionalized bicyclo[3.3.1]nonane precursor. Computational methods can be used to map the potential energy surface of such a reaction.

This involves locating the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. Transition state theory can then be used to calculate the activation energies for each step of the reaction. For instance, in a proposed synthesis of a 2-azaadamantane, the intramolecular attack of a nitrogen atom on an electrophilic center to form the final ring can be modeled. nih.gov The geometry of the transition state for this cyclization step, including the forming bond lengths and the angles of approach, can be precisely calculated. researchgate.net This analysis provides a quantitative understanding of the reaction's feasibility and kinetics.

Computational Exploration of Catalyst Performance in Azaadamantane-Mediated Reactions

Azaadamantane derivatives, particularly their N-oxyl radical forms, have been shown to be effective catalysts in oxidation reactions. researchgate.netnih.gov Computational methods are increasingly used to screen and design new catalysts with enhanced activity and selectivity. rsc.orgrsc.orgchemrxiv.org

For azaadamantane-mediated reactions, computational studies can explore the interaction between the catalyst and the substrate. This can involve modeling the catalyst-substrate complex and calculating the binding energies. Furthermore, the electronic properties of the azaadamantane catalyst, such as the spin density on the nitroxyl (B88944) radical in its oxidized form, can be correlated with its catalytic activity. nih.gov DFT calculations can predict how modifications to the azaadamantane scaffold, such as the introduction of the benzyl and chloro substituents in the target molecule, would affect the catalyst's electronic structure and, consequently, its performance. This predictive capability can guide the rational design of more efficient catalysts for specific chemical transformations. uh.edu

Advanced Applications and Role in Organic Synthesis Beyond Biological Activity

2-Azaadamantane (B3153908) Derivatives as Organocatalysts in Chemical Transformations

The development of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has provided a valuable alternative to traditional metal-based catalysts. Within this field, 2-azaadamantane derivatives have emerged as a privileged scaffold for designing highly active and selective catalysts, particularly for oxidation reactions.

Nitroxyl (B88944) Radical Catalysis: AZADO and its Related Compounds

A significant breakthrough in organocatalysis was the development of 2-azaadamantane N-oxyl (AZADO) and its derivatives. jst.go.jpnih.govorganic-chemistry.org These compounds are stable nitroxyl radicals that have demonstrated exceptional catalytic activity in the oxidation of alcohols to aldehydes and ketones. jst.go.jpnih.gov The catalytic cycle involves the oxidation of the nitroxyl radical to an oxoammonium ion, which is the active oxidizing species. acs.org

AZADO and its analogues, such as 1-Me-AZADO and 9-azanoradamantane N-oxyl (Nor-AZADO), have proven to be more efficient catalysts than the widely used 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) for the oxidation of sterically hindered secondary alcohols. jst.go.jpnih.govorganic-chemistry.orgnih.gov This enhanced reactivity is attributed to the less sterically congested environment around the nitroxyl group in the azaadamantane framework. organic-chemistry.orgchem-station.comfujifilm.com The development of these catalysts has expanded the scope of nitroxyl radical-catalyzed oxidations, making them applicable to a broader range of substrates. jst.go.jporganic-chemistry.org Furthermore, the combination of AZADO with copper has been shown to enable the chemoselective aerobic oxidation of alcohols that contain electron-rich sulfur functionalities. acs.org

Development of Highly Active and Selective Oxidation Catalysts

The unique structure of the azaadamantane core has been instrumental in the development of highly active and selective oxidation catalysts. jst.go.jpnih.govnih.gov The rigidity of the cage-like structure provides a well-defined and sterically less hindered environment for the catalytic center, leading to enhanced reactivity. organic-chemistry.orgfujifilm.com

Researchers have synthesized a variety of AZADO derivatives to fine-tune the catalyst's properties. For instance, Nor-AZADO, which has an even less hindered nitroxyl radical, exhibits superior catalytic activity compared to both TEMPO and AZADO in alcohol oxidations. nih.govelsevierpure.com The development of catalysts like 1,5-dimethyl-9-azanoradamantane N-oxyl (DMN-AZADO) has allowed for the selective oxidation of primary alcohols in the presence of secondary alcohols. acs.org This high level of selectivity is a significant advantage in complex organic syntheses. The use of co-catalysts, such as tert-butyl nitrite, in conjunction with AZADO and Nor-AZADO has been shown to promote the efficient and selective aerobic oxidation of primary alcohols to aldehydes. organic-chemistry.org

Table 1: Comparison of Catalytic Efficiency in Alcohol Oxidation

| Catalyst | Substrate | Product | Yield (%) | Reference |

| AZADO | 1-Phenylethanol | Acetophenone | >99 | organic-chemistry.org |

| 1-Me-AZADO | 1-Phenylethanol | Acetophenone | >99 | organic-chemistry.org |

| TEMPO | 1-Phenylethanol | Acetophenone | 15 | organic-chemistry.org |

| Nor-AZADO | 1-(4-Methoxyphenyl)ethanol | 4-Methoxyacetophenone | 98 | nih.gov |

| DMN-AZADO | 1-Octanol | Octanal | 95 | acs.org |

Mechanistic Basis for Enhanced Reactivity in Azaadamantane-Based Catalysts

The superior catalytic performance of azaadamantane-based nitroxyl radicals compared to catalysts like TEMPO is rooted in both steric and electronic effects. acs.orgnih.gov The adamantane (B196018) cage structure provides a unique and less sterically hindered environment around the nitroxyl radical. organic-chemistry.orgfujifilm.com This reduced steric bulk allows for easier access of the substrate to the catalytic center, facilitating the oxidation reaction, particularly for bulky secondary alcohols. jst.go.jpnih.gov

Cyclic voltammetry studies have confirmed the durability of AZADO-type radicals. organic-chemistry.org The enhanced catalytic efficiency is primarily attributed to the reduced steric hindrance around the N-O radical. organic-chemistry.orgnih.gov While steric effects are significant, electronic effects also play a crucial role. acs.orgnih.gov Quantum chemical calculations and spectroscopic studies have shown that the electronic properties of the N-O bond influence the catalytic ability of AZADO derivatives. acs.orgnih.gov The interplay of these steric and electronic factors contributes to the high turnover of the catalyst and its broad substrate scope. jst.go.jpnih.gov

Azaadamantane Scaffolds as Chiral Ligands and Auxiliaries

The rigid and well-defined three-dimensional structure of the azaadamantane skeleton makes it an excellent scaffold for the design of chiral ligands and auxiliaries for asymmetric catalysis. researchgate.net Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. nih.govnih.govnumberanalytics.comwikipedia.org

Design and Synthesis of Chiral Azaadamantane-Derived Ligands for Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis. nih.govyoutube.commdpi.com The azaadamantane framework provides a robust and predictable platform for the construction of such ligands. By introducing stereogenic centers into the azaadamantane structure, chemists can create a chiral environment around a metal center, which in turn directs the stereochemical outcome of a reaction. researchgate.net

The synthesis of chiral azaadamantane derivatives often starts from readily available chiral precursors or involves the resolution of racemic mixtures. researchgate.net These chiral building blocks can then be further functionalized to introduce coordinating groups, such as phosphines or amines, which can bind to a metal catalyst. The modular nature of these syntheses allows for the creation of a diverse library of ligands with varying steric and electronic properties, enabling the optimization of catalysts for specific asymmetric transformations. nih.gov

Applications in Enantioselective Synthesis of Complex Molecules

Chiral azaadamantane-derived ligands and auxiliaries have the potential to be applied in a variety of enantioselective transformations, which are crucial for the synthesis of complex molecules such as natural products and pharmaceuticals. nih.govnumberanalytics.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. wikipedia.org

While the direct application of chiral 2-azaadamantane derivatives in complex molecule synthesis is an emerging area, the principles of asymmetric catalysis using chiral ligands are well-established. nih.govmdpi.com For example, chiral ligands are used in a wide range of reactions, including hydrogenations, allylic alkylations, and aldol (B89426) reactions, to produce single enantiomers of the desired product. wikipedia.orgmdpi.com The development of novel chiral azaadamantane-based ligands holds promise for advancing these and other enantioselective methodologies, offering new strategies for the efficient and stereocontrolled synthesis of complex molecular targets. researchgate.net

Azaadamantanes as Rigid Building Blocks for Chemical Synthesis

The adamantane cage, a diamondoid hydrocarbon, is renowned for its exceptional rigidity and well-defined three-dimensional structure. acs.org The introduction of one or more nitrogen atoms into this carbon framework to form azaadamantanes preserves this structural integrity while introducing new chemical properties. nih.gov These nitrogen-containing analogues are characterized by their rigid, predictable geometry, which makes them highly valuable as building blocks in chemical synthesis. nih.gov Unlike more flexible aliphatic or aromatic scaffolds, the conformational rigidity of the azaadamantane core ensures that substituents are held in precise spatial orientations. This attribute is critical for the rational design of complex molecular structures, allowing chemists to construct assemblies with a high degree of predictability. nih.gov The substitution of carbon with nitrogen also alters the electronic properties and can increase aqueous solubility compared to their carbocyclic parent, adamantane. nih.govnih.gov

The compound 2-Benzyl-1-chloro-2-azaadamantane is a specific example within this class. Its synthesis would likely involve the construction of the 2-azaadamantane core, followed by or incorporating the introduction of the benzyl (B1604629) group at the nitrogen atom and a chloro group at a bridgehead position. Synthetic routes towards substituted 2-azaadamantanes often utilize multi-step sequences, for instance, starting from bicyclic precursors and employing reactions like the Curtius rearrangement to form the key nitrogen-containing ring, followed by cyclization. acs.orgnih.gov The benzyl group offers steric bulk and potential for further functionalization, while the chloro atom provides a reactive site for nucleophilic substitution, enabling its linkage to other molecular components. nih.gov

Incorporation into Supramolecular Architectures

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. A key principle in this field is molecular recognition, where host and guest molecules selectively bind to one another. The rigid and sterically defined nature of the azaadamantane skeleton makes it an excellent guest component for various host-guest assemblies. acs.org

The parent adamantane scaffold is well-known for forming strong inclusion complexes with macrocyclic hosts like cucurbit[n]urils, cyclodextrins, and calixarenes. acs.org This strong binding is driven by the precise size and shape complementarity between the adamantane guest and the host's cavity. acs.org Azaadamantanes, including derivatives like this compound, retain this rigid cage structure, making them similarly suitable as recognition motifs. The introduction of the nitrogen atom can modulate the binding affinity and solubility of the resulting complex. nih.gov These features are highly desirable for creating:

Self-Assembling Systems: By attaching specific recognition units to the azaadamantane core, it can be programmed to self-assemble into larger, ordered structures such as capsules, rosettes, or polymers.

Molecular Switches: The binding and release of an azaadamantane guest within a host molecule can be controlled by external stimuli (e.g., pH, light, or temperature), leading to the development of molecular-scale switches.

Drug Delivery Vehicles: The strong, non-covalent interaction between an adamantane-tagged drug and a host molecule like a cyclodextrin (B1172386) polymer can be exploited to create injectable hydrogels for controlled drug release. The azaadamantane core can serve a similar function, with its polarity potentially influencing the release profile.

The table below summarizes key interactions relevant to the use of adamantane-type scaffolds in supramolecular chemistry.

| Host Molecule | Guest Motif | Key Interaction | Potential Application |

| β-Cyclodextrin | Adamantane | Host-Guest Inclusion | Injectable Hydrogels, Drug Delivery |

| Cucurbit[n]uril | Adamantane | Host-Guest Inclusion | Drug Delivery, Controlled Release acs.org |

| Calixarene | Adamantane | Host-Guest Inclusion | Molecular Sensing, Catalysis |

Utilization in Material Science for Structured Frameworks

The precise, tetrahedral geometry of the adamantane core has made it a valuable building block, or "tecton," for the construction of highly ordered materials, including crystalline solids and polymers. nih.gov Azaadamantanes extend this utility by incorporating nitrogen atoms that can act as hydrogen bond acceptors or sites for coordination with metal ions, providing additional tools for directing the assembly of materials. nih.gov

The rigidity of the 2-azaadamantane framework ensures that the spatial orientation of its substituents is fixed. When multiple reactive groups are attached to this scaffold, it can be used to build extended, three-dimensional networks with predictable structures and properties. This approach is fundamental to the design of advanced materials such as:

Metal-Organic Frameworks (MOFs): While not a classic ligand, functionalized azaadamantanes can be incorporated into linkers used to build MOFs. The rigidity of the cage helps to create robust frameworks with permanent porosity, suitable for gas storage, separation, and catalysis.

Covalent Organic Frameworks (COFs): Polymerization of multifunctional azaadamantane building blocks can lead to the formation of crystalline, porous COFs. The defined geometry of the azaadamantane ensures the formation of a regular, porous network.

Specialty Polymers: Incorporating the bulky, rigid azaadamantane unit into a polymer backbone can dramatically alter the material's properties, leading to increased thermal stability, enhanced mechanical strength, and modified solubility.

The properties of this compound, specifically its defined three-dimensional shape and the reactive chloro group, make it a potential candidate as a building block for such materials. nih.gov The chloro-substituent can be used as a handle to covalently link the azaadamantane unit into a larger polymeric or crystalline framework.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes to Diversely Substituted 2-Benzyl-1-chloro-2-azaadamantanes

Future synthetic efforts will likely focus on creating a wider array of 2-benzyl-1-chloro-2-azaadamantane derivatives. The development of more efficient and versatile synthetic methodologies is crucial for accessing novel analogues with tailored properties. Key areas of interest include the introduction of various substituents on both the benzyl (B1604629) and azaadamantane moieties. This could be achieved through the use of substituted benzyl halides or by developing late-stage functionalization strategies. The exploration of alternative cyclization precursors and conditions could also lead to improved yields and a broader substrate scope.

Exploration of Underexplored Reactivity Patterns and Transformation Potential

While the nucleophilic substitution of the chlorine atom is a known reaction pathway, a vast landscape of unexplored reactivity for this compound remains. Future research should delve into its potential in other types of chemical transformations. For instance, the nitrogen atom's lone pair could be exploited in coordination chemistry or catalysis. Furthermore, the rigid cage-like structure of the azaadamantane core could be leveraged to control the stereochemical outcome of reactions at the benzylic position or other parts of the molecule. Investigating its behavior under various reaction conditions, such as photolysis, electrolysis, or in the presence of transition metal catalysts, could reveal novel and synthetically useful transformations.

Application of Advanced Computational Tools for Rational Design and Prediction

The use of advanced computational tools offers a powerful approach to accelerate the discovery and development of new applications for this compound. Density functional theory (DFT) calculations can be employed to predict its geometric and electronic properties, as well as to model its reactivity in various chemical reactions. Molecular docking simulations could be used to explore its potential interactions with biological targets, guiding the rational design of new bioactive compounds. These computational studies can provide valuable insights that complement experimental work, enabling a more targeted and efficient research process.

Integration of this compound into Multifunctional Chemical Systems

A particularly exciting future direction is the incorporation of the this compound scaffold into more complex, multifunctional chemical systems. This could involve its use as a building block for the synthesis of novel polymers with unique thermal or optical properties. Its rigid structure could also be utilized in the construction of supramolecular assemblies and host-guest complexes. Furthermore, by attaching it to other functional units, such as fluorophores or pharmacophores, it may be possible to create hybrid molecules with tailored applications in materials science or medicinal chemistry.

Q & A

Q. What are the established synthetic routes for 2-Benzyl-1-chloro-2-azaadamantane, and how do reaction conditions influence yield?

The synthesis typically involves adamantane derivatives as precursors. A common approach is halogenation at the 1-position followed by benzylation at the 2-aza site. For example, acidic conditions (e.g., HCl) facilitate salt formation and stabilize intermediates during cyclization . Optimization of reaction time (12–24 hours) and temperature (80–100°C) is critical, as prolonged heating may lead to decomposition. Purification via recrystallization or column chromatography (using hexane/ethyl acetate gradients) ensures >95% purity. Alternative pathways, such as Grignard alkylation or catalytic hydrogenation, may offer higher selectivity but require rigorous inert atmospheres .

Q. Which analytical techniques are most reliable for confirming the molecular structure of this compound?

Single-crystal X-ray diffraction (XRD) provides unambiguous confirmation of the adamantane core and substituent positions, with R-factors <0.05 indicating high precision . Complementary methods include:

- NMR : H NMR shows distinct peaks for benzyl protons (δ 7.2–7.4 ppm) and adamantane CH groups (δ 1.5–2.1 ppm). C NMR confirms chlorine attachment via deshielding effects (~75 ppm for C-Cl) .

- IR Spectroscopy : Stretching vibrations for C-Cl (550–600 cm) and C-N (1250–1350 cm) bonds validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion peak ([M+H]) with <2 ppm error .

Q. How can researchers ensure purity and stability of this compound during storage?

Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Stability studies under varying temperatures (4°C, 25°C, 40°C) show decomposition <5% over 6 months when stored in amber vials under argon . Phase-change data (e.g., melting point determination by DSC) further confirm thermal resilience up to 200°C .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of chlorination at the 1-position of 2-azaadamantane derivatives?

Chlorination favors the 1-position due to steric and electronic factors: the adamantane cage’s bridgehead carbon offers reduced steric hindrance, while hyperconjugation stabilizes the transition state. DFT calculations suggest a radical pathway initiated by Cl homolysis, with activation energies ~25 kcal/mol lower at the 1-position than at alternative sites . Competing pathways, such as electrophilic substitution, are less favorable due to the electron-withdrawing effect of the aza group .

Q. How should researchers design assays to evaluate the biological activity of this compound, particularly in enzyme inhibition?

- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450 isoforms) due to the compound’s lipophilic adamantane core .

- Assay Conditions : Use fluorescence-based assays (e.g., NADPH depletion monitoring) at physiological pH (7.4) and 37°C. Include controls for non-specific binding (e.g., bovine serum albumin) .

- Data Validation : Compare IC values across multiple replicates and validate via orthogonal methods (e.g., SPR for binding affinity) .

Q. How can contradictory data on synthetic yields or bioactivity be resolved methodologically?

Contradictions often arise from variability in reaction conditions or assay protocols. For synthesis:

- Perform Design of Experiments (DoE) to isolate critical variables (e.g., solvent polarity, catalyst loading) .

- Use in situ monitoring (e.g., Raman spectroscopy) to track intermediate formation . For bioactivity:

- Standardize cell lines (e.g., HepG2 vs. HEK293) and normalize data to internal controls (e.g., ATP quantification) .

- Apply statistical rigor (e.g., ANOVA with post-hoc Tukey tests) to distinguish signal from noise .

Q. What computational strategies are effective in predicting the reactivity of this compound in novel reactions?

Molecular dynamics (MD) simulations using AMBER or CHARMM force fields predict conformational flexibility, while DFT (B3LYP/6-31G*) models electron distribution for sites prone to nucleophilic attack. Docking studies (AutoDock Vina) with target proteins guide rational modifications to enhance binding affinity .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining yield?

Batch vs. flow chemistry comparisons reveal that continuous flow systems reduce decomposition by minimizing residence time at high temperatures. Catalyst recycling (e.g., Pd/C in hydrogenation steps) and solvent recovery (e.g., dichloromethane via distillation) improve sustainability. Pilot-scale trials report 80–85% yield with >99% purity under optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.